4-Aminononafluorobiphenyl

説明

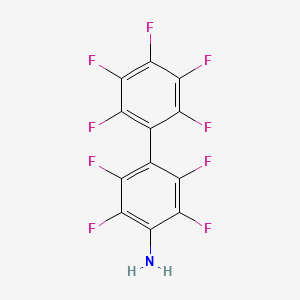

4-Aminononafluorobiphenyl is a chemical compound with the molecular formula C12H2F9N . It is used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of 4-Aminononafluorobiphenyl consists of 12 carbon atoms, 2 hydrogen atoms, 9 fluorine atoms, and 1 nitrogen atom . The average mass is 331.137 Da and the monoisotopic mass is 331.004364 Da .Physical And Chemical Properties Analysis

4-Aminononafluorobiphenyl is a solid substance at 20 degrees Celsius . It has a melting point of 144.0 to 148.0 °C . It is soluble in toluene . The molecular weight is 331.14 .科学的研究の応用

Electronics

4-Aminononafluorobiphenyl: is utilized in the field of electronics, particularly in the development of nanomaterials for electronic materials and devices. Its unique properties contribute to the synthesis of nanoscaled materials that are integral in high-frequency electronics, power devices, displays, energy conversion systems, energy storage, photovoltaics, and sensors . The compound’s role in the fabrication of nanostructured materials and the characterization techniques at the nanoscale is crucial for advancing electronic components.

Pharmaceuticals

In pharmaceuticals, 4-Aminononafluorobiphenyl plays a role in the creation of nanoformulations. These nanoformulations are critical for improving solubility, bioavailability, targeted drug delivery, controlled release, and reduced toxicity of pharmaceuticals . The compound’s involvement in nanopharmaceuticals has led to significant improvements in medical fields for cancer treatment, infectious diseases, neurological disorders, personalized medicine, and advanced diagnostics.

Chemical Synthesis

4-Aminononafluorobiphenyl: is a versatile scaffold in organic synthesis. It is consistently used as a building block in organic chemistry and heterocyclic chemistry for the synthesis of different heterocyclic compounds . Its presence enhances chemical reactivity, making it a valuable precursor in the synthesis of complex organic molecules.

Environmental Science

In environmental science, 4-Aminononafluorobiphenyl can be involved in the study of nanomaterials’ effects on environmental processes, such as degradation of pollutants in river sediments . It may also play a role in the development of nanomaterials for environmental improvement, such as in the production of clean energy, coatings for building surfaces, and decolorization of dyes .

Analytical Chemistry

4-Aminononafluorobiphenyl: is used in analytical chemistry for proteomics research due to its high purity and specific molecular formula. It is essential for the analysis of complex protein mixtures and the study of proteomes, which can lead to discoveries in various biological and chemical processes .

Biotechnology

In biotechnology, 4-Aminononafluorobiphenyl may be used in proteomics research, contributing to the understanding of protein functions and interactions. Its biochemical properties can be leveraged in the study of microbial communities and enzyme discovery, which has potential applications in biotechnological innovations .

Agriculture

Nanotechnology, including compounds like 4-Aminononafluorobiphenyl , is being explored for its potential to revolutionize agriculture. It can contribute to the development of nanopesticides, nanofertilizers, and smart monitoring systems that improve plant health, food safety, and sustainable food production .

Safety and Hazards

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKUPHGYOMHVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348105 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminononafluorobiphenyl | |

CAS RN |

969-25-5 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the radical anion of 4-aminononafluorobiphenyl (1(-•)) unique compared to pentafluoroaniline (2(-•))?

A1: While both compounds form radical anions, 1(-•) exhibits significantly higher stability in nonpolar solutions. Research using optically detected electron paramagnetic resonance (OD EPR) successfully registered a spectrum for 1(-•), indicating its persistence. [] Conversely, 2(-•) proved too short-lived for OD EPR detection. [] This difference stems from the faster fragmentation of 2(-•), attributed to the elimination of a fluoride ion (F-) from the ortho position relative to the amine group. [] This fragmentation is facilitated by the stabilization of the departing F- through bonding with the amine group's proton. []

Q2: How does the structure of the 4-aminononafluorobiphenyl dimer radical anion (DRA) influence its electron transfer dynamics?

A2: The 4-aminononafluorobiphenyl DRA forms an ion-molecular associate stabilized by electrostatic interactions between the NH2 groups. [] Theoretical investigations using density functional theory (DFT) reveal a complex cyclic structure on the potential energy surface (PES) of this DRA. [] This unique PES structure facilitates successive electron transfers between the dimer fragments. [] This understanding provides valuable insights into the reactivity and behavior of this compound in electrochemical systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。